molecular formula C11H24N2O6 B1333692 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate CAS No. 1049785-94-5

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

Cat. No.: B1333692
CAS No.: 1049785-94-5
M. Wt: 280.32 g/mol
InChI Key: DGAIWMBOPSWHBS-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is a chemical compound with the molecular formula C₁₁H₂₄N₂O₆ and a molecular weight of 280.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate typically involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected piperazine. This intermediate is then reacted with chloroacetic acid to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is unique due to its specific structure, which includes both the Boc-protected piperazine and the acetic acid moiety. This combination allows it to serve as a versatile building block in organic synthesis and as a linker in the development of PROTACs.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIWMBOPSWHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370851
Record name 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049785-94-5
Record name 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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